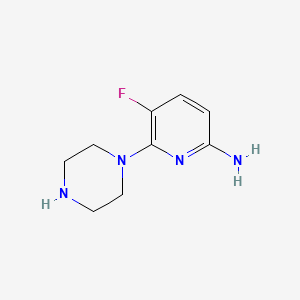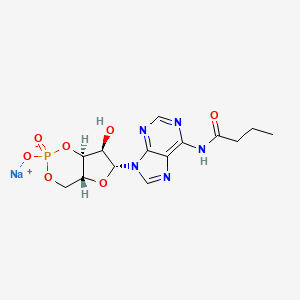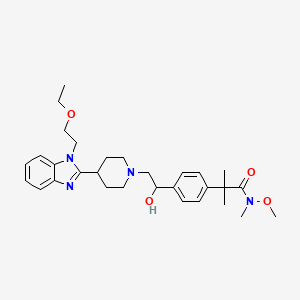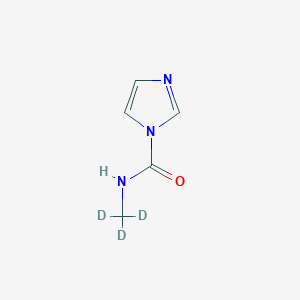
N-Methyl-D3-carbamoylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-D3-carbamoylimidazole is a deuterated derivative of N-methyl carbamoylimidazole, characterized by the presence of three deuterium atoms. It is a stable, crystalline compound with the molecular formula C5H4D3N3O and a molecular weight of 128.15 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D3-carbamoylimidazole typically involves the reaction of 1,1-carbonyldiimidazole (CDI) with methylamine hydrochloride (MeNH3Cl). The reaction proceeds in the presence of a base such as triethylamine, resulting in the formation of this compound . This method is scalable and can be performed in both organic solvents and water, yielding the product in high purity and excellent yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of CDI and methylamine hydrochloride, as described above. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various research applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-D3-carbamoylimidazole undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form N-methylureas, carbamates, and thiocarbamates.
Hydrolysis: Reaction with water to form corresponding amides and imidazoles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Triethylamine: Used as a base to facilitate nucleophilic substitution reactions.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products
The major products formed from reactions involving this compound include:
- N-methylureas
- Carbamates
- Thiocarbamates
Wissenschaftliche Forschungsanwendungen
N-Methyl-D3-carbamoylimidazole has a wide range of applications in scientific research, including:
- Chemistry : Used as a reagent in the synthesis of various N-methyl carbamoyl derivatives .
- Biochemistry : Employed in proteomics research to study metabolic pathways and protein interactions .
- Medicine : Utilized in the development of radiolabeled compounds for positron emission tomography (PET) imaging .
- Industry : Acts as a substitute for methyl isocyanate in the synthesis of bioactive compounds, pesticides, and herbicides .
Wirkmechanismus
The mechanism of action of N-Methyl-D3-carbamoylimidazole involves its reactivity as a methyl isocyanate substitute. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form N-methylureas, carbamates, and thiocarbamates . This reactivity is facilitated by the presence of the carbamoyl group, which undergoes nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl carbamoylimidazole : The non-deuterated version of N-Methyl-D3-carbamoylimidazole .
- Methyl isocyanate : A highly reactive compound used in similar synthetic applications but with higher toxicity .
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and as a stable isotope-labeled compound for research purposes. Its stability and lower toxicity compared to methyl isocyanate make it a safer alternative for various synthetic applications .
Eigenschaften
Molekularformel |
C5H7N3O |
|---|---|
Molekulargewicht |
128.15 g/mol |
IUPAC-Name |
N-(trideuteriomethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)8-3-2-7-4-8/h2-4H,1H3,(H,6,9)/i1D3 |
InChI-Schlüssel |
CWUCFKUUTSQSSZ-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)N1C=CN=C1 |
Kanonische SMILES |
CNC(=O)N1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


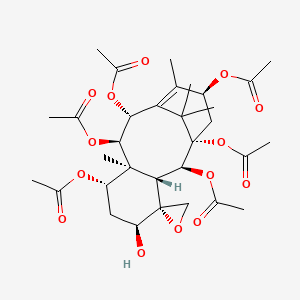
![4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one](/img/structure/B13837554.png)
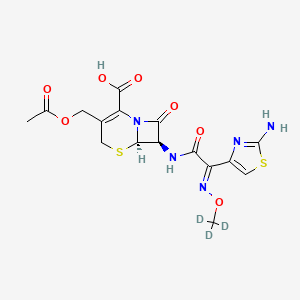
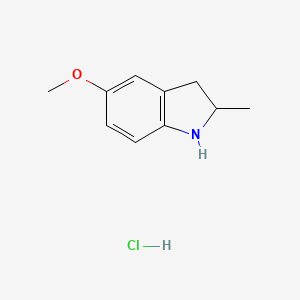
![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
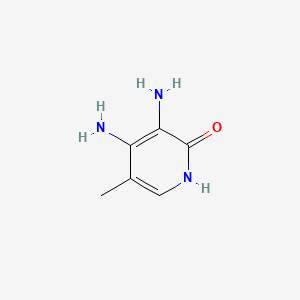
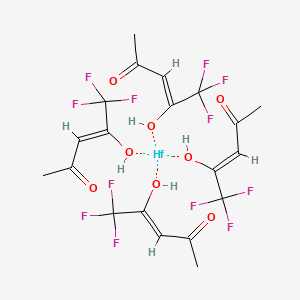
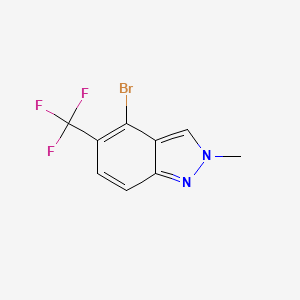
![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
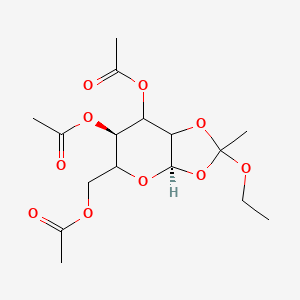
![[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B13837625.png)
